molecular formula C9H14BrN3O2 B15239256 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B15239256
M. Wt: 276.13 g/mol
InChI Key: LYPGFTIFJAYIHG-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound with the molecular formula C9H15BrN4O. This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, an amino group, and a methylpropanoic acid moiety. It is primarily used in research settings for its unique chemical properties.

Preparation Methods

The synthesis of 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves several steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with bromine to introduce the bromine substituent at the 4-position.

    Amino acid formation: The brominated pyrazole is then reacted with a suitable amino acid precursor, such as 2-methylpropanoic acid, under conditions that facilitate the formation of the desired amino acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the bromine substituent or other functional groups.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring can influence its binding affinity to enzymes or receptors, potentially modulating their activity. The amino and carboxylic acid groups may also play a role in its interactions with biological molecules, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid include:

    2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid: This compound has a chlorine substituent instead of bromine, which can affect its reactivity and biological activity.

    2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-ethylpropanoic acid: The ethyl group in place of the methyl group can influence its chemical properties and interactions.

    2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid: The butanoic acid moiety can alter its solubility and reactivity compared to the methylpropanoic acid derivative.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

2-amino-3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14BrN3O2/c1-5-7(10)6(2)13(12-5)4-9(3,11)8(14)15/h4,11H2,1-3H3,(H,14,15)

InChI Key

LYPGFTIFJAYIHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)(C(=O)O)N)C)Br

Origin of Product

United States

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